4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-13-19(22)21-11-3-4-14-5-6-15(12-18(14)21)20-27(23,24)17-9-7-16(26-2)8-10-17/h5-10,12,20H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPIHCJVINLOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Palladium-Catalyzed Functionalization
Route B: One-Pot Tandem Reactions
Solvent and Temperature Effects
| Parameter | Optimal Range |
|---|---|
| Sulfonylation | DCM, 0–25°C |
| Acylation | THF, 25–40°C |
| Catalyst | HOBt > DMAP |
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes a variety of chemical reactions including:
Oxidation: Typically involving agents like potassium permanganate or chromates.
Reduction: Commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic conditions or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under mild heating conditions.
Major Products: The major products from these reactions depend on the specific reagents and conditions used, but typically include derivatives with altered functional groups such as hydroxyl, amino, or thiol substituents.
Scientific Research Applications
This compound finds extensive use in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are often studied for their potential biological activity.
Medicine: Quinoline derivatives are well-known for their pharmacological properties, including anti-malarial, antibacterial, and anticancer activities.
Industry: This compound and its derivatives can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: These may include enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares the target compound with structurally related sulfonamide derivatives, highlighting key differences in substituents, molecular weight, and functional groups.
Physicochemical and Pharmacological Implications
Substituent Effects on Electronic and Steric Properties
- Methoxy vs. In contrast, the 4-ethoxy-3-fluoro analog () combines steric bulk (ethoxy) with electronegativity (fluoro), which may alter binding kinetics or selectivity.
- Acyl vs. Sulfonyl Groups : The 2-methoxyacetyl group in the target compound offers a balance of polarity and conformational flexibility, whereas the propylsulfonyl group in increases hydrophilicity, possibly affecting membrane permeability.
Molecular Weight and Bioavailability
- The molecular weights of analogs range from 386.51 () to 432.90 (). Higher molecular weight in thiophene-containing derivatives (e.g., ) may correlate with reduced oral bioavailability due to increased lipophilicity.
Chlorine and Heterocyclic Modifications
- Thiophene in adds π-π stacking capabilities, which could improve target engagement.
Biological Activity
4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant pharmacological studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 408.9 g/mol. It features a sulfonamide group attached to a tetrahydroquinoline moiety, which is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer effects across various human cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells.
- IC50 Values : The compound demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity against these cancer cells .
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 3.5 |
| HL-60 | 5.0 |
| AGS | 0.89 |
The mechanism by which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the subG0 phase, leading to apoptosis in cancer cells.
- Mitochondrial Membrane Depolarization : It induces depolarization of the mitochondrial membrane, a critical step in the apoptotic pathway.
- Caspase Activation : Significant activation of caspases (caspase-8 and -9) was observed, indicating both extrinsic and intrinsic pathways are involved in apoptosis triggered by this compound .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound.
Absorption and Distribution
Studies utilizing computational models have suggested that the compound possesses favorable absorption characteristics. The ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicate good permeability across biological membranes.
Toxicological Studies
Toxicity assessments are essential for determining safety profiles. Preliminary studies suggest that while the compound exhibits potent anticancer activity, further investigations into its long-term effects and potential side effects are necessary.
Case Studies
A notable case study involved administering the compound in vitro to various cancer cell lines where it exhibited dose-dependent cytotoxicity. The results indicated:
- Enhanced apoptosis at higher concentrations.
- Potential synergistic effects when combined with other chemotherapeutic agents.
Q & A
Q. What are the common synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core, followed by acylation and sulfonamide coupling. Key steps include:
- Core formation : Cyclization of aniline derivatives under acidic conditions, requiring precise pH and temperature control to avoid side reactions .
- Acylation : Reaction with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .
- Sulfonamide coupling : Use of coupling agents like EDCI/DMAP to attach the 4-methoxybenzenesulfonamide moiety, with stoichiometric ratios optimized for yield .
Critical Conditions :
Q. Which analytical methods are most effective for structural confirmation?
- X-ray crystallography : Resolves 3D structure using SHELX software for refinement .
- NMR spectroscopy : 1H and 13C NMR identify functional groups and regiochemistry (e.g., methoxy signals at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 459.15) .
Q. How can researchers optimize purity during synthesis?
- Stepwise purification : Use recrystallization after each synthetic step to remove intermediates .
- Chromatographic techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .
Advanced Questions
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess impact on target binding .
- Biological assays : Test analogs against enzyme panels (e.g., kinases, carbonic anhydrase) to correlate structural features with inhibitory potency .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide synthetic modifications .
Example SAR Trends :
| Structural Feature | Modification | Biological Impact |
|---|---|---|
| Methoxyacetyl group | Replacement with bulkier acyl groups | Reduced solubility but increased target affinity |
| Sulfonamide position | Shifting to C-6 on tetrahydroquinoline | Loss of activity due to steric hindrance |
Q. How should discrepancies in biological activity data be addressed?
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to minimize variability .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 4-fluoro analogs in ) to identify trends .
Q. What in silico methods predict metabolic stability and off-target effects?
- ADME prediction : Tools like SwissADME assess lipophilicity (LogP) and metabolic susceptibility (e.g., cytochrome P450 interactions) .
- Off-target screening : PharmMapper or SEA databases identify potential interactions with unrelated proteins .
- Molecular dynamics simulations : GROMACS models compound stability in biological membranes .
Methodological Considerations
-
Experimental design for activity studies :
- Use randomized block designs to control for batch effects in biological assays .
- Include dose-response curves (e.g., 0.1–100 µM) to calculate IC50 values accurately .
-
Handling contradictory data :
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
- Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
